molecular formula C35H54O8 B14353105 7beta-Hydroxycholesterol bishemisuccinate CAS No. 95615-70-6

7beta-Hydroxycholesterol bishemisuccinate

Cat. No.: B14353105
CAS No.: 95615-70-6
M. Wt: 602.8 g/mol
InChI Key: SJWLANHCKOJFTD-WSOOCFLQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7beta-Hydroxycholesterol bishemisuccinate typically involves the esterification of 7beta-Hydroxycholesterol with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under mild conditions to ensure the formation of the bishemisuccinate ester .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For instance, Mycolicibacterium species can be engineered to produce hydroxylated steroids from phytosterols, which can then be chemically modified to obtain the desired bishemisuccinate derivative .

Chemical Reactions Analysis

Types of Reactions

7beta-Hydroxycholesterol bishemisuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7beta-Hydroxycholesterol bishemisuccinate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7beta-Hydroxycholesterol bishemisuccinate is unique due to its specific esterification with succinic acid, which imparts distinct chemical properties and biological activities. Unlike other oxysterols, it has been shown to have specific effects on cellular processes, such as inducing apoptosis and modulating inflammatory responses .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying cholesterol metabolism and related diseases. Further research into its mechanisms of action and potential therapeutic uses could lead to new insights and advancements in medicine and industry.

Biological Activity

7beta-Hydroxycholesterol bishemisuccinate (7β-HC BHS) is a derivative of 7beta-hydroxycholesterol, an oxysterol formed through the oxidation of cholesterol. This compound has garnered attention due to its significant biological activities, particularly in the context of oxidative stress and cellular functions. This article explores the biological activity of 7β-HC BHS, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC₃₃H₄₈O₈
Molecular Weight602.8 g/mol
Density1.0±0.1 g/cm³
Melting Point165-167 °C
Boiling Point515.3±38.0 °C

7β-HC BHS is characterized by its hydrophilic properties due to the bishemisuccinate moiety, which enhances its solubility compared to its parent compound, making it suitable for pharmaceutical applications .

Induction of Oxidative Stress

7β-HC BHS acts as a potent inducer of oxidative stress, leading to cellular dysfunction and apoptosis. Its mechanism involves the destabilization of lysosomal membranes, resulting in the release of reactive oxygen species (ROS) that can cause cell death .

Research indicates that this compound can induce significant apoptosis in various cell lines, including natural killer (NK) cells, through oxidative pathways. For instance, studies have shown that exposure to 7β-HC BHS leads to increased lysosomal destabilization and subsequent cell death in NK cells .

Anti-inflammatory Effects

In addition to its pro-apoptotic effects, 7β-HC BHS exhibits anti-inflammatory properties. A study demonstrated that it reduced reactive gliosis in rat brain models following electrolytic lesions, suggesting a potential therapeutic role in neuroinflammatory conditions . The anti-proliferative effects observed indicate that 7β-HC BHS could be beneficial in treating conditions characterized by excessive glial cell proliferation, such as glioblastomas.

Therapeutic Applications

7β-HC BHS has been explored for its potential applications in treating various diseases:

  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for cancer treatment strategies. Formulations containing 7β-HC BHS have been tested for their efficacy against different cancer cell lines .
  • Neurodegenerative Diseases : Given its effects on glial cells and neuroinflammation, there is potential for using 7β-HC BHS in neuroprotective therapies .
  • Viral and Bacterial Infections : The compound has shown promise in enhancing immune responses against certain pathogens, indicating a role in infectious disease management .

Case Study: Apoptosis Induction in Cancer Cells

A notable study investigated the effects of 7β-HC BHS on human colon carcinoma cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The study concluded that 7β-HC BHS could serve as a novel agent in cancer therapy by targeting malignant cells while sparing normal tissues .

Research Finding: Neuroprotective Effects

In another research effort focusing on neuroprotection, 7β-HC BHS was administered in a rat model of brain injury. The findings revealed a reduction in reactive astrocyte proliferation and inflammatory markers, suggesting that this compound could mitigate secondary damage following traumatic brain injury .

Properties

CAS No.

95615-70-6

Molecular Formula

C35H54O8

Molecular Weight

602.8 g/mol

IUPAC Name

4-[[(3S,7R,8S,9S,10R,13R,14S)-7-(3-carboxypropanoyloxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C35H54O8/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(16-18-35(25,26)5)34(4)17-15-24(42-31(40)13-11-29(36)37)19-23(34)20-28(33)43-32(41)14-12-30(38)39/h20-22,24-28,33H,6-19H2,1-5H3,(H,36,37)(H,38,39)/t22-,24+,25?,26+,27+,28+,33+,34+,35-/m1/s1

InChI Key

SJWLANHCKOJFTD-WSOOCFLQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C

Origin of Product

United States

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